Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Description
This compound is a synthetic ester featuring an octanoic acid backbone linked to a hexanoyl group via a triethylene glycol chain (three ethoxy units). Its molecular formula is C₂₂H₄₂O₆, and it is structurally characterized by the repeating ethoxy groups, which confer unique solubility and surfactant properties. Such esters are commonly utilized in cosmetics, pharmaceuticals, and industrial formulations as emollients, stabilizers, or solubilizing agents .
Properties
IUPAC Name |
2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-8-10-12-20(22)26-18-16-24-14-13-23-15-17-25-19(21)11-9-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQGCGMSKJTKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60823217 | |
| Record name | 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60823217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72063-60-6 | |
| Record name | 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60823217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with a suitable alcohol. One common method is the reaction of octanoic acid with 2-[2-[2-(hydroxyethoxy)ethoxy]ethanol] in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and ethoxy groups, leading to the formation of carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester functionality to alcohols, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also inhibit the activity of certain enzymes involved in lipid metabolism, leading to antimicrobial effects.
Comparison with Similar Compounds
Decanoic Acid, 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl Ester
- Molecular Formula : C₂₄H₄₆O₆
- Molecular Weight : 430.63 g/mol
- Key Differences: The backbone is decanoic acid (C10) instead of octanoic acid (C8). The acyloxy group is derived from octanoic acid (C8) instead of hexanoic acid (C6).
- Properties :
Ethylhexyl Oleate
- Molecular Formula : C₂₆H₅₀O₂
- Structure: A mono-ester of oleic acid (C18:1) and 2-ethylhexanol.
- Branched ethylhexyl group enhances lubricity but reduces polarity.
- Applications: Widely used in cosmetics as a non-greasy emollient .
Octanoic Acid, Ethyl Ester
- Molecular Formula : C₁₀H₂₀O₂
- Structure: Direct esterification of octanoic acid and ethanol.
- Key Differences :
- Lacks ethoxy chains, resulting in lower molecular weight (172.27 g/mol) and simpler structure.
- Properties :
Octanoic Acid, 2-(Acetyloxy)-1-[(Acetyloxy)methyl]ethyl Ester
- Molecular Formula : C₁₆H₂₈O₆
- Structure : Features acetylated glycerol backbone instead of ethoxy chains.
- Key Differences :
- Acetyl groups increase susceptibility to hydrolysis compared to ethoxy-linked esters.
- Applications: Potential use in biodegradable polymers due to labile ester bonds .
Comparative Data Table
*Estimated based on analog data.
Structural and Functional Insights
Impact of Ethoxy Chains
The triethylene glycol chain in the target compound enhances water solubility compared to purely alkyl esters like ethylhexyl oleate. This makes it suitable for formulations requiring hydrophilic-lipophilic balance (HLB), such as emulsifiers .
Chain Length Effects
- Shorter Chains (e.g., C8 in the target compound vs. C10 in the decanoic acid analog): Reduce molecular weight and logP, increasing biodegradability but decreasing thermal stability.
- Longer Chains (e.g., C18 in ethylhexyl oleate): Improve lubricity but may contribute to occlusive effects in skincare .
Biological Activity
Overview
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester (CAS Number: 72063-60-6) is a complex ester derivative of octanoic acid, characterized by its long branched structure and multiple ethoxy groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial properties and lipid metabolism modulation.
| Property | Value |
|---|---|
| Molecular Formula | C18H34O6 |
| Boiling Point | 444.8 ± 25.0 °C (Predicted) |
| Density | 0.989 ± 0.06 g/cm³ (Predicted) |
The biological activity of octanoic acid esters is primarily attributed to their interactions with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which may enhance or inhibit the activity of certain enzymes involved in lipid metabolism. This mechanism suggests potential applications in drug delivery systems, where it could enhance the solubility and bioavailability of hydrophobic drugs .
Antimicrobial Properties
Research has indicated that octanoic acid derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that octanoic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
- Study Design : In vitro assays were conducted to evaluate the antimicrobial effects of octanoic acid on bacterial cultures.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5% against E. coli, indicating strong antimicrobial properties.
Lipid Metabolism Modulation
Octanoic acid is known to influence lipid metabolism by modulating fatty acid oxidation pathways. Its ester form may enhance these effects due to improved membrane integration.
Research Findings
- A study published in the Journal of Lipid Research highlighted that octanoic acid esters could promote mitochondrial fatty acid oxidation, thereby increasing energy expenditure and potentially aiding in weight management.
Applications in Drug Delivery
Due to its ability to enhance solubility and bioavailability, octanoic acid esters are being investigated for use in pharmaceutical formulations. The compound's amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.
Example Application
- Formulation Development : Octanoic acid was used in the formulation of a novel drug delivery system aimed at improving the bioavailability of poorly soluble anti-cancer agents.
Comparison with Similar Compounds
To better understand the unique properties of octanoic acid, it is useful to compare it with similar compounds:
| Compound | Structure Complexity | Antimicrobial Activity | Lipid Metabolism Modulation |
|---|---|---|---|
| Octanoic Acid | Moderate | Moderate | Yes |
| Octanoic Acid Ethyl Ester | Low | Low | Limited |
| Octanoic Acid, 2-Methoxy-Methyl Ester | High | High | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester, and how can side reactions be minimized?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the polyethoxy chain via nucleophilic substitution using ethylene glycol derivatives and a base (e.g., NaH) in anhydrous conditions. Protect the terminal hydroxyl group to prevent unwanted branching. Esterification with octanoic acid can then be achieved using DCC/DMAP coupling or acid-catalyzed transesterification. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is critical to isolate the product from oligomers .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound’s ethoxy-rich backbone?
- Answer : Use - and -NMR with DEPT-135 to distinguish CH and CH groups in the ethoxy chain. Assign signals by comparing integrals and coupling patterns:
- Protons on adjacent ethoxy units ( 3.5–3.7 ppm, multiplet).
- Ester carbonyl ( 170–175 ppm in ).
HSQC and HMBC can confirm connectivity, while COSY identifies neighboring protons .
Q. What computational tools predict the compound’s solubility and partition coefficients (log P)?
- Answer : Quantitative Structure-Property Relationship (QSPR) models, such as those in EPI Suite or ACD/Labs, leverage SMILES strings (e.g.,
CCCCCCC(=O)OCCOCCOCCOC(CCCCC)C(=O)O) to estimate log P and solubility. Molecular dynamics simulations (e.g., GROMACS) can model interactions with solvents like water or ethanol, guided by quantum chemistry-derived partial charges .
Advanced Research Questions
Q. How does the compound’s amphiphilic structure influence its self-assembly in aqueous solutions, and what experimental techniques validate this behavior?
- Answer : The polyethoxy chain confers hydrophilicity, while the octanoate group provides hydrophobicity, enabling micelle or vesicle formation. Critical micelle concentration (CMC) can be determined via surface tension measurements (Du Noüy ring) or fluorescence spectroscopy (pyrene probe). Dynamic light scattering (DLS) and cryo-TEM characterize aggregate size and morphology .
Q. What strategies mitigate ester hydrolysis in biological or high-pH environments for drug delivery applications?
- Answer : Introduce steric hindrance near the ester group (e.g., branching) or use pH-sensitive polymers as protective matrices. Accelerated stability studies (pH 1–9, 37°C) with HPLC monitoring quantify degradation rates. FTIR tracks carbonyl group integrity, while MD simulations identify vulnerable hydrolysis sites .
Q. How can conflicting data on thermal stability (e.g., DSC vs. TGA) be reconciled during formulation studies?
- Answer : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting, glass transition), while Thermogravimetric Analysis (TGA) measures mass loss. Discrepancies arise if decomposition overlaps with melting. Use hyphenated techniques like TGA-FTIR to identify volatiles. Isoconversional methods (e.g., Kissinger) model degradation kinetics .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for optimizing reaction yields in a Design of Experiments (DoE) framework?
- Answer : Apply a central composite design (CCD) to variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions, while ANOVA validates significance. Pareto charts prioritize factors affecting yield .
Q. How do chromatographic retention times vary with ethoxy chain length, and how can this inform purity assessments?
- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) shows increased retention with ethoxy chain elongation due to hydrophobicity. Compare retention times against synthetic standards. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+Na]) and detects oligomeric impurities .
Contradictions & Limitations in Current Evidence
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
